hGAPDH-IN-1

Description

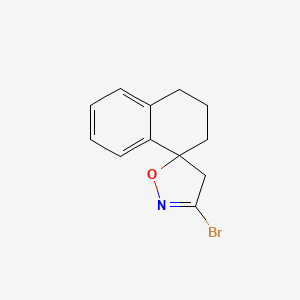

Structure

3D Structure

Properties

Molecular Formula |

C12H12BrNO |

|---|---|

Molecular Weight |

266.13 g/mol |

IUPAC Name |

3'-bromospiro[2,3-dihydro-1H-naphthalene-4,5'-4H-1,2-oxazole] |

InChI |

InChI=1S/C12H12BrNO/c13-11-8-12(15-14-11)7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6H,3,5,7-8H2 |

InChI Key |

WLAQLOIJOUOMGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CC(=NO3)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of a Covalent Human GAPDH Inhibitor

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "hGAPDH-IN-1". The following guide provides a detailed overview of the mechanism of action for a representative covalent inhibitor of human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH), based on available research for similar compounds. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its metabolic role, GAPDH is implicated in a multitude of non-glycolytic processes, including transcription, DNA repair, and apoptosis, making it a compelling target for therapeutic intervention, particularly in oncology and neurodegenerative diseases.[2][3] Cancer cells, often exhibiting a high glycolytic rate (the Warburg effect), are particularly vulnerable to the inhibition of GAPDH.[2] This guide focuses on the mechanism of a covalent inhibitor of hGAPDH, providing insights into its biochemical and cellular effects.

Quantitative Data Summary

The inhibitory activity of a representative spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor against hGAPDH and its effects on cancer cell lines are summarized below.

| Parameter | Value | Cell Line/Condition | Reference |

| hGAPDH IC50 | 0.45 ± 0.05 µM | Recombinant hGAPDH | [4] |

| Antiproliferative IC50 | 1.8 ± 0.2 µM | PANC-1 (Pancreatic) | |

| Antiproliferative IC50 | 2.5 ± 0.3 µM | MIA PaCa-2 (Pancreatic) | |

| Antiproliferative IC50 | 3.1 ± 0.4 µM | BxPC3 (Pancreatic) |

Mechanism of Action

Covalent inhibitors of hGAPDH typically function by forming an irreversible bond with a reactive cysteine residue within the enzyme's active site, most notably Cysteine-152 (Cys152). This covalent modification inactivates the enzyme, leading to the disruption of glycolysis and the induction of downstream cellular effects.

1. Covalent Binding to the Active Site: The representative inhibitor, a spirocyclic 3-bromo-4,5-dihydroisoxazole, is designed to be highly reactive towards the nucleophilic thiol group of Cys152 in the hGAPDH active site. The binding is proposed to occur through a nucleophilic substitution reaction where the sulfur atom of Cys152 attacks an electrophilic center on the inhibitor, displacing a leaving group and forming a stable covalent bond. This irreversible binding physically blocks the substrate, glyceraldehyde-3-phosphate, from accessing the catalytic machinery of the enzyme.

2. Disruption of Glycolysis: By inhibiting GAPDH, the inhibitor effectively creates a bottleneck in the glycolytic pathway. This leads to a reduction in the production of ATP and essential metabolic intermediates downstream of the enzymatic step. Cancer cells, with their high dependence on glycolysis for energy and biomass production, are particularly sensitive to this disruption.

3. Induction of Oxidative Stress and Apoptosis: Inhibition of GAPDH can lead to an accumulation of upstream glycolytic intermediates, which can be shunted into alternative metabolic pathways, such as the pentose phosphate pathway (PPP). While the PPP can generate NADPH to counteract oxidative stress, the overall metabolic dysregulation caused by GAPDH inhibition can lead to an imbalance in the cellular redox state and an increase in reactive oxygen species (ROS). Elevated ROS levels can damage cellular components and trigger apoptotic cell death. Furthermore, GAPDH itself has non-glycolytic roles in apoptosis. Under conditions of cellular stress, S-nitrosylation of GAPDH can promote its interaction with Siah1, an E3 ubiquitin ligase, leading to the nuclear translocation of the complex and the induction of apoptosis. Covalent inhibition of the active site cysteine could potentially mimic or influence these signaling roles.

Signaling Pathway

Caption: Proposed signaling pathway of a covalent hGAPDH inhibitor.

Experimental Protocols

1. hGAPDH Enzymatic Activity Assay (IC50 Determination):

-

Principle: This assay measures the enzymatic activity of recombinant hGAPDH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

-

Reagents:

-

Recombinant human GAPDH enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM EDTA)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Glyceraldehyde-3-phosphate (G3P)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the hGAPDH enzyme.

-

Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the substrate, G3P.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity (rate of NADH production) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

2. Cell Proliferation Assay (Antiproliferative IC50 Determination):

-

Principle: This assay assesses the effect of the inhibitor on the proliferation of cancer cells over a period of time.

-

Reagents:

-

Cancer cell lines (e.g., PANC-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test inhibitor dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor (or DMSO as a control) and incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the antiproliferative IC50 value.

-

Experimental Workflow

Caption: A typical experimental workflow for characterizing a covalent hGAPDH inhibitor.

Conclusion

The inhibition of hGAPDH by covalent modifiers represents a promising strategy for the development of novel therapeutics, particularly for diseases characterized by altered metabolism such as cancer. The mechanism of action for these inhibitors is multifaceted, involving direct enzymatic inhibition, disruption of cellular energy production, and the induction of apoptotic pathways. The experimental protocols and workflows detailed in this guide provide a framework for the robust characterization of such compounds, facilitating their progression through the drug discovery and development pipeline. Further research into the non-glycolytic roles of GAPDH and how they are modulated by covalent inhibitors will continue to illuminate new therapeutic opportunities.

References

An In-depth Technical Guide to the Discovery and Synthesis of hGAPDH-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme central to glycolysis. However, emerging evidence has unveiled its multifaceted role in a variety of non-glycolytic cellular processes, including apoptosis, DNA repair, and transcriptional regulation, making it an attractive therapeutic target. hGAPDH-IN-1 has been identified as a covalent inhibitor of human GAPDH (hGAPDH), exhibiting a unique mechanism of action. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a resource for researchers in drug discovery and chemical biology.

Introduction to this compound

This compound, also referred to as Compound F8, is a small molecule inhibitor of the enzymatic activity of human glyceraldehyde-3-phosphate dehydrogenase.[1] Unlike many inhibitors that target the catalytic cysteine residue (Cys152) of GAPDH, this compound employs a distinct mechanism. It forms a covalent adduct with an aspartic acid residue (Asp35) within the enzyme's active site.[1] This interaction displaces the essential cofactor NAD+ and subsequently enhances the reactivity of the catalytic Cys152 with cysteine-reactive probes.[1] This novel mode of inhibition presents a unique tool for studying the diverse functions of GAPDH.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GAPDH Enzymatic Activity) | 39.31 µM | HEK293 Cell Lysates | [1] |

| IC50 (Cell Viability) | 50.64 µM | HEK293 Cells | [1] |

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound suggests two key intermediates: 3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl chloride (A) and 4-amino-N-(3-chlorophenyl)benzenesulfonamide (B) . The final step would involve an amide bond formation between these two fragments.

Synthesis of Intermediate A: 3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl chloride

The synthesis of the pyrazole core can be achieved through a Claisen condensation followed by cyclization with hydrazine.

-

Step 1: Claisen Condensation. 4'-Chloroacetophenone is reacted with a suitable oxalate derivative, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide to yield an intermediate diketone.

-

Step 2: Pyrazole Ring Formation. The resulting diketone is then treated with hydrazine hydrate to facilitate cyclization and formation of the pyrazole ring, yielding 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid.

-

Step 3: Formation of the Acyl Chloride. The pyrazole carboxylic acid is subsequently converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of Intermediate B: 4-amino-N-(3-chlorophenyl)benzenesulfonamide

This intermediate can be synthesized through the sulfonylation of an aniline derivative.

-

Step 1: Sulfonylation. 4-Nitroaniline is reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.

-

Step 2: Reduction of the Nitro Group. The nitro group is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with H₂ over a palladium catalyst.

Final Amide Coupling

The final step involves the coupling of the two key intermediates.

-

Amide Bond Formation. 3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl chloride (A) is reacted with 4-amino-N-(3-chlorophenyl)benzenesulfonamide (B) in an inert solvent such as dichloromethane or N,N-dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. This reaction forms the final product, this compound.

Experimental Protocols

GAPDH Enzymatic Activity Assay

This protocol is a generalized method for determining GAPDH activity, which can be adapted for inhibitor screening.

-

Principle: The enzymatic activity of GAPDH is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. The reaction catalyzed is the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.

-

Reagents:

-

Assay Buffer: e.g., 100 mM triethanolamine (TEA) buffer, pH 8.6, containing 10 mM sodium arsenate, and 2.5 mM EDTA.

-

NAD⁺ solution: 20 mM in assay buffer.

-

Glyceraldehyde-3-phosphate (G3P) solution: 20 mM in assay buffer.

-

Recombinant human GAPDH or cell lysate.

-

This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD⁺, and the GAPDH enzyme source (and inhibitor for screening).

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, G3P.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the GAPDH activity. For inhibitor studies, compare the rates in the presence and absence of the inhibitor to calculate percent inhibition and subsequently the IC₅₀ value.

-

Covalent Adduct Detection by Mass Spectrometry

This protocol outlines a general approach for confirming the covalent binding of this compound to GAPDH.

-

Principle: Intact protein mass spectrometry or peptide mapping (bottom-up proteomics) can be used to detect the mass increase corresponding to the covalent adduction of the inhibitor to the protein.

-

Reagents:

-

Purified recombinant human GAPDH.

-

This compound.

-

Incubation buffer (e.g., PBS or Tris buffer).

-

For peptide mapping: Protease (e.g., trypsin), reduction and alkylation reagents (DTT and iodoacetamide), and buffers for digestion.

-

-

Procedure (Intact Protein Analysis):

-

Incubate purified GAPDH with an excess of this compound for a sufficient time to allow for covalent modification.

-

Remove excess, unbound inhibitor by a desalting column or dialysis.

-

Analyze the intact protein by mass spectrometry (e.g., ESI-MS).

-

Compare the mass of the treated protein with an untreated control. An increase in mass corresponding to the molecular weight of this compound confirms covalent binding.

-

-

Procedure (Peptide Mapping):

-

Follow steps 1 and 2 from the intact protein analysis.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein with a specific protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the GAPDH protein sequence, including a variable modification on aspartic acid residues corresponding to the mass of this compound. Identification of a peptide with this modification on Asp35 confirms the site of covalent adduction.

-

Signaling Pathways and Mechanism of Action

GAPDH is a key player in several cellular signaling pathways, and its inhibition can have profound effects.

Inhibition of Glycolysis

As a central enzyme in glycolysis, inhibition of GAPDH by this compound is expected to disrupt this metabolic pathway. This leads to a decrease in ATP production and an accumulation of upstream glycolytic intermediates. Cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), are particularly sensitive to the inhibition of this pathway.

Role in Apoptosis

GAPDH has a well-established role in apoptosis. Under conditions of cellular stress, such as oxidative stress, GAPDH can be post-translationally modified (e.g., S-nitrosylation) and translocate to the nucleus. In the nucleus, it binds to the E3 ubiquitin ligase Siah1, stabilizing it and promoting the degradation of nuclear proteins, ultimately leading to apoptosis. By inhibiting GAPDH, this compound may interfere with this pro-apoptotic signaling cascade. However, the unique mechanism of targeting Asp35 may have different consequences on GAPDH's protein-protein interactions compared to inhibitors targeting the catalytic cysteine.

Conclusion

This compound represents a valuable chemical probe for elucidating the multifaceted roles of GAPDH. Its unique mechanism of covalent modification of Asp35 provides a means to study the consequences of GAPDH inhibition that are distinct from cysteine-reactive inhibitors. Further investigation into the specific downstream effects of this compound on various signaling pathways will undoubtedly provide deeper insights into the non-glycolytic functions of this essential enzyme and may open new avenues for therapeutic intervention. This guide provides a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

The Pivotal Role of GAPDH in Pancreatic Cancer: From Metabolic Workhorse to Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), traditionally recognized as a key glycolytic enzyme and a ubiquitous housekeeping gene, has emerged as a critical player in the pathogenesis of pancreatic cancer. Its role extends far beyond its canonical function in energy metabolism, encompassing diverse non-glycolytic activities that contribute to tumor progression, metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of the multifaceted role of GAPDH in pancreatic cancer, detailing its involvement in key signaling pathways, its potential as a biomarker and therapeutic target, and the experimental methodologies used to investigate its function.

Data Presentation: GAPDH in Pancreatic Cancer at a Glance

The following tables summarize key quantitative data regarding GAPDH expression, its inhibition, and synergistic effects with chemotherapy in pancreatic cancer models.

Table 1: GAPDH Expression in Pancreatic Cancer

| Comparison Group | Fold Change/Expression Level | Cell Line/Tissue | Method | Reference |

| Pancreatic Adenocarcinoma vs. Normal Pancreas | Significantly higher mRNA and protein levels | Human pancreatic adenocarcinoma tissues and cell lines (HPAF, Panc-1, MIA PaCa-2, etc.) | Northern Blot, Western Blot, Immunohistochemistry (IHC) | [1][2][3] |

| Pancreatic Adenocarcinoma (PAAD) vs. Normal Tissue (TCGA & GTEx data) | > 2-fold upregulation | Human PAAD tissues | RNA-seq | [3] |

| Pancreatic Adenocarcinoma (CPTAC data) | Significantly higher protein expression (p<0.05) | Human PAAD tissues | Proteomics | [4] |

| Pancreatic Adenocarcinoma (IHC) | Medium to strong staining in tumor tissue vs. low to medium in normal tissue | Human pancreatic tissues | Immunohistochemistry |

Table 2: Efficacy of GAPDH Inhibitors in Pancreatic Cancer Cell Lines

| Inhibitor | Cell Line | IC50 / Effect | Assay | Reference |

| AXP-3009 | PANC-1, MIA PaCa-2 | Concentration-dependent inhibition of cell proliferation | Crystal Violet Assay | |

| AXP-3019 | PANC-1, MIA PaCa-2 | Concentration-dependent inhibition of cell proliferation | Crystal Violet Assay | |

| 3-bromo-isoxazoline derivatives (general) | PDAC cells, CSCs | Antiproliferative effect | Not specified | |

| siRNA-GAPDH | Panc1 | Decreased GAPDH activity | GAPDH Activity Assay |

Table 3: Synergistic Effects of GAPDH Inhibition with Gemcitabine

| Combination | Cell Line | Observation | Method | Reference |

| Blockage of mutp53-dependent GAPDH cytoplasmic stabilization + Gemcitabine | PDAC cells | Restored sensitivity to gemcitabine | Cell Proliferation Assay | |

| AXP-3019 + Gemcitabine | PANC-1, MIA PaCa-2 | Strong antiproliferative synergism, especially at low concentrations (IC25 and IC50) | Isobologram analysis |

Signaling Pathways and Molecular Interactions

GAPDH's involvement in pancreatic cancer is intricately linked to its interaction with key oncogenic signaling pathways. Its subcellular localization and post-translational modifications dictate its function, switching from a glycolytic enzyme in the cytoplasm to a mediator of cell death in the nucleus.

The Mutant p53-GAPDH Axis

In a majority of pancreatic ductal adenocarcinomas (PDACs), the tumor suppressor gene TP53 is mutated. This mutant p53 (mutp53) gains oncogenic functions, in part by altering cellular metabolism. One critical mechanism is the prevention of GAPDH nuclear translocation. Mutant p53, through the stimulation of the AKT signaling pathway and repression of AMPK signaling, stabilizes GAPDH in the cytoplasm. This cytoplasmic retention of GAPDH enhances glycolysis, providing the cancer cells with the necessary energy and building blocks for rapid proliferation. Furthermore, by preventing GAPDH's entry into the nucleus, mutp53 inhibits the pro-apoptotic functions of nuclear GAPDH.

Mutant p53-GAPDH signaling pathway in pancreatic cancer.

GAPDH as a Mediator of Apoptosis

Under conditions of cellular stress, GAPDH can translocate to the nucleus and participate in the apoptotic cascade. This pro-apoptotic function is, however, often subverted in pancreatic cancer cells. The cytoplasmic stabilization of GAPDH by mutp53 is a key mechanism to evade this cell death pathway. Inhibition of GAPDH's glycolytic activity or forcing its nuclear translocation can re-sensitize cancer cells to apoptosis.

Experimental Protocols

This section provides a detailed overview of key experimental methodologies used to study the role of GAPDH in pancreatic cancer.

GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH in cell lysates.

Principle: The assay is based on a coupled enzyme reaction. GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (GAP) to 1,3-bisphosphoglycerate (BPG), which results in the production of a colorimetric or fluorescent product proportional to the GAPDH activity.

Protocol Outline:

-

Sample Preparation: Homogenize whole cells or tissue samples in ice-cold GAPDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.

-

Standard Curve Preparation: Prepare a standard curve using a known concentration of NADH.

-

Reaction Setup: Add the cell lysate to a 96-well plate. Prepare a master reaction mix containing GAPDH Assay Buffer, GAPDH Substrate, and GAPDH Developer.

-

Measurement: Add the master mix to the wells and measure the absorbance at 450 nm in a kinetic mode for 10-60 minutes at 37°C.

-

Calculation: Determine the GAPDH activity by comparing the change in absorbance over time to the NADH standard curve.

Workflow for a GAPDH enzymatic activity assay.

Cell Proliferation Assay (Crystal Violet)

This assay is used to determine cell viability by staining total cellular protein.

Principle: Crystal violet is a dye that binds to proteins and DNA. The amount of dye incorporated is proportional to the number of adherent, viable cells.

Protocol Outline:

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with GAPDH inhibitors or other compounds for the desired duration.

-

Fixation: Aspirate the media and fix the cells with a solution containing methanol.

-

Staining: Add 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

-

Washing: Gently wash the wells with water to remove excess stain.

-

Solubilization: Add a solubilization solution (e.g., methanol or 1% SDS) to each well to release the incorporated dye.

-

Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

Western Blot Analysis for GAPDH Expression and Localization

This technique is used to detect and quantify GAPDH protein levels in total cell lysates or subcellular fractions.

Protocol Outline:

-

Protein Extraction: Lyse cells to obtain total protein or perform subcellular fractionation to isolate cytoplasmic and nuclear extracts.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBS-T) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GAPDH.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Immunohistochemistry (IHC) for GAPDH in Tissue

IHC is used to visualize the expression and localization of GAPDH in pancreatic tumor tissues.

Protocol Outline:

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded pancreatic tissue sections.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with hydrogen peroxide and block non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate the tissue sections with a primary antibody against GAPDH.

-

Secondary Antibody and Detection: Apply an HRP-conjugated secondary antibody followed by a chromogenic substrate (e.g., DAB) to visualize the staining.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin and mount with a coverslip.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or flow cytometry.

Protocol Outline:

-

Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100 or Proteinase K to allow entry of the TdT enzyme.

-

TdT Labeling Reaction: Incubate the samples with a reaction mix containing TdT and fluorescently labeled dUTPs.

-

Detection: Wash the samples and visualize the fluorescent signal using a fluorescence microscope. Nuclei of apoptotic cells will be brightly stained.

Conclusion and Future Directions

The expanding understanding of GAPDH's non-glycolytic roles has solidified its position as a protein of significant interest in pancreatic cancer research. Its overexpression, involvement in key oncogenic pathways, and druggability make it a promising target for novel therapeutic strategies. The development of specific GAPDH inhibitors, particularly those that can modulate its subcellular localization, holds potential for overcoming therapeutic resistance and improving patient outcomes. Future research should focus on elucidating the precise mechanisms of GAPDH regulation in the tumor microenvironment and translating the promising preclinical findings into effective clinical applications for patients with pancreatic cancer.

References

- 1. Increased glyceraldehyde-3-phosphate dehydrogenase gene expression in human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GAPDH: A common housekeeping gene with an oncogenic role in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research on the oncogenic role of the house-keeping gene GAPDH in human tumors - Shen - Translational Cancer Research [tcr.amegroups.org]

structure of hGAPDH-IN-1

An In-Depth Technical Guide to hGAPDH-IN-1

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis and has emerged as a significant target for therapeutic intervention in various diseases, including cancer. This technical guide provides a comprehensive overview of a novel covalent inhibitor, this compound (also known as Compound F8). Unlike many GAPDH inhibitors that target the catalytic cysteine residue, this compound exhibits a unique mechanism of action by forming a covalent adduct with an aspartic acid residue (Asp35) in the active site. This modification leads to the displacement of the essential cofactor NAD+, resulting in the inhibition of GAPDH enzymatic activity. This document details the chemical structure, synthesis, mechanism of action, and biological activity of this compound, supported by quantitative data and detailed experimental protocols.

Core Compound Details

| Property | Data |

| Compound Name | This compound (Compound F8) |

| Chemical Structure | 2-((3-(4-bromophenyl)-2-oxiran-2-yl)methyl)isoindoline-1,3-dione |

| Molecular Formula | C₁₉H₁₄BrNO₃ |

| Mechanism of Action | Forms a covalent adduct with Aspartic Acid 35 (Asp35) in the active site of human GAPDH, leading to the displacement of the NAD+ cofactor and subsequent inhibition of enzymatic activity.[1][2] |

| IC₅₀ (Enzymatic) | 39.31 μM for GAPDH enzymatic activity in HEK293 cell lysates.[1] |

| IC₅₀ (Cell Viability) | 50.64 μM in HEK293 cells.[1] |

Synthesis Protocol

The synthesis of this compound involves a multi-step process. A plausible synthetic route, based on the synthesis of analogous compounds, is outlined below.

Step 1: Synthesis of N-allylphthalimide

Phthalimide is reacted with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature to yield N-allylphthalimide.

Step 2: Epoxidation of N-allylphthalimide

N-allylphthalimide is then subjected to epoxidation. A common method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM). This reaction converts the allyl group into an oxirane ring, yielding 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione.

Step 3: Ring-opening of the epoxide with a Grignard reagent

The epoxide ring is opened by reaction with a Grignard reagent, 4-bromophenylmagnesium bromide, which can be prepared from 4-bromobromobenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF). This reaction introduces the 4-bromophenyl group.

Step 4: Ring closure to form the final product

The resulting intermediate is then treated to reform the epoxide ring at the more substituted carbon, yielding the final product, this compound. This can be achieved through a sequence of reactions involving activation of the hydroxyl group and subsequent intramolecular cyclization.

Experimental Protocols

GAPDH Enzymatic Activity Assay

This protocol is adapted from commercially available kits and the primary research literature.[1]

Materials:

-

HEK293 cell lysate

-

This compound (Compound F8)

-

GAPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

-

Glyceraldehyde-3-phosphate (GAP) substrate

-

NAD⁺

-

Enzyme mixture containing a developer that produces a colorimetric or fluorescent signal upon NADH production.

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare HEK293 cell lysates by standard methods.

-

In a 96-well plate, add 50 µL of cell lysate to each well.

-

Add varying concentrations of this compound (e.g., 0-100 µM) to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 24 hours).

-

Prepare a reaction mixture containing GAPDH Assay Buffer, GAP substrate, and NAD⁺.

-

Add 50 µL of the reaction mixture to each well.

-

Immediately add the developer enzyme mixture.

-

Measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of NADH production, which is proportional to GAPDH activity.

-

Plot the GAPDH activity against the concentration of this compound to determine the IC₅₀ value.

Cell Viability Assay

Materials:

-

HEK293 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (Compound F8)

-

Cell viability reagent (e.g., MTT, resazurin)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cysteine-Reactive Probe Labeling Assay

This protocol is based on the methods described in the primary literature for identifying the unique mechanism of this compound.

Materials:

-

HEK293 cell lysate

-

This compound (Compound F8)

-

Iodoacetamide-alkyne (IA-alkyne) probe

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Treat HEK293 cell lysates with varying concentrations of this compound for 4 hours.

-

Add the IA-alkyne probe (1 µM) to the lysates and incubate for 1 hour.

-

Quench the reaction and prepare the samples for SDS-PAGE.

-

Run the samples on an SDS-PAGE gel.

-

Visualize the gel using a fluorescence scanner to detect the labeling of proteins by the IA-alkyne probe. An enhancement of the signal for GAPDH in the presence of this compound indicates the unique mechanism of action.

Mass Spectrometry Analysis of the Covalent Adduct

Procedure:

-

Incubate purified recombinant human GAPDH with an excess of this compound.

-

Remove the excess inhibitor by methods such as dialysis or size-exclusion chromatography.

-

Digest the protein into peptides using a protease like trypsin.

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against the human proteome database, including a variable modification on aspartic acid corresponding to the mass of this compound.

-

Identification of a peptide with a mass shift on Asp35 confirms the formation of the covalent adduct.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Conclusion

This compound represents a novel class of GAPDH inhibitors with a distinct mechanism of action targeting a non-catalytic aspartate residue. This technical guide provides essential information for researchers interested in utilizing this compound as a tool to study the multifaceted roles of GAPDH or as a lead compound for the development of new therapeutics. The detailed protocols and structured data presented herein are intended to facilitate the replication and extension of these findings.

References

hGAPDH-IN-1 Target Engagement in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to confirm and quantify the target engagement of hGAPDH-IN-1, a specific and potent covalent inhibitor of human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH), within a cellular context.[1] hGAPDH is a key glycolytic enzyme that is often upregulated in cancer cells, making it a promising target for anticancer therapies.[2][3][4] The following sections detail experimental protocols for assessing the enzymatic activity of hGAPDH, and established biophysical methods to measure target engagement in live cells.

Core Concepts in Target Engagement

Understanding whether a compound reaches and binds to its intended intracellular target is a critical step in drug discovery. For this compound, a covalent inhibitor, target engagement can be assessed through various methods that measure either the direct binding to the hGAPDH protein or the functional consequence of this binding, which is the inhibition of its enzymatic activity.

Quantitative Data Summary

While specific quantitative cellular target engagement data for this compound in assays such as CETSA, NanoBRET, or Fluorescence Polarization is not extensively available in the public domain, the following table summarizes the reported inhibitory activity of a closely related spirocyclic 3-bromo-4,5-dihydroisoxazole derivative (compound 11), which demonstrates potent inhibition of recombinant hGAPDH and antiproliferative effects in pancreatic cancer cell lines.[5]

| Parameter | Value | Assay Conditions | Cell Line/System | Reference |

| Enzyme Inhibition | ||||

| Recombinant hGAPDH Inhibition | Full inhibition | 10 µM compound, 48h incubation at 37°C | Recombinant hGAPDH | |

| Cellular Activity | ||||

| Intracellular hGAPDH Inhibition | 30 - 70% | 10 µM compound, 48h incubation | PANC-1, PaCa-3, MIA PaCa-2, BxPC3 | |

| Antiproliferative Activity | ||||

| PANC-1 | Growth Reduction | 5 µM and 10 µM compound, 48h | PANC-1 | |

| PaCa-3 | Growth Reduction | 5 µM and 10 µM compound, 48h | PaCa-3 | |

| MIA PaCa-2 | Growth Reduction | 5 µM and 10 µM compound, 48h | MIA PaCa-2 | |

| BxPC3 | Growth Reduction | 5 µM and 10 µM compound, 48h | BxPC3 |

Experimental Protocols

This section provides detailed protocols for key experiments to determine this compound target engagement.

hGAPDH Enzymatic Activity Assay

This assay measures the enzymatic activity of hGAPDH by monitoring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm. Inhibition of this activity is a direct measure of target engagement.

Materials:

-

Recombinant human GAPDH

-

Triethanolamine buffer (100 mM, pH 7.6)

-

3-Phosphoglyceric acid (3-PGA)

-

Adenosine 5'-triphosphate (ATP)

-

Magnesium Sulfate (MgSO4)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

3-Phosphoglyceric Phosphokinase (3-PGK)

-

This compound or other test compounds

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare Reagent Mix: In a suitable tube, prepare a reaction mixture containing triethanolamine buffer, 3-PGA, ATP, MgSO4, and NADH.

-

Prepare Enzyme Solution: Immediately before use, prepare a solution of 3-PGK in cold triethanolamine buffer.

-

Initiate Reaction:

-

To each well of the 96-well plate, add the reagent mix.

-

Add the test compound (this compound) at various concentrations or a vehicle control.

-

Add the recombinant hGAPDH enzyme solution to all wells except the blank.

-

To initiate the reaction, add the 3-PGK enzyme solution to all wells.

-

-

Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for a period of 5-10 minutes. The rate of NADH oxidation is proportional to the GAPDH activity.

-

Data Analysis: Calculate the rate of reaction (ΔA340nm/minute) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Understanding GAPDH Inhibition in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival, a phenomenon known as the Warburg effect. Beyond its canonical role in energy production, GAPDH exhibits a remarkable range of "moonlighting" functions, participating in diverse cellular processes such as apoptosis, DNA repair, and autophagy.[1] The overexpression of GAPDH in numerous cancers and its critical role in both metabolic and non-metabolic pathways have positioned it as a compelling target for anticancer therapy.[2][3] This technical guide provides an in-depth exploration of the core principles of GAPDH inhibition in the context of cancer metabolism. It summarizes quantitative data on key GAPDH inhibitors, details essential experimental protocols for their study, and visualizes the complex signaling networks in which GAPDH is a key player.

The Central Role of GAPDH in Cancer Metabolism

Cancer cells are characterized by a profound reprogramming of their metabolic pathways to fuel continuous growth and proliferation. One of the most prominent metabolic alterations is the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation, even in the presence of oxygen.[4] This metabolic shift necessitates a high glycolytic flux, making the enzymes of the glycolytic pathway attractive targets for therapeutic intervention.

GAPDH catalyzes the sixth step of glycolysis, the reversible oxidative phosphorylation of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This is a critical energy-yielding step in glycolysis.[2] In many cancer types, GAPDH is overexpressed, and this increased expression is often correlated with tumor progression and a poor prognosis. The reliance of cancer cells on glycolysis makes them particularly vulnerable to the disruption of this pathway. Inhibition of GAPDH leads to a bottleneck in glycolysis, resulting in decreased production of ATP and essential biosynthetic precursors, ultimately leading to energy stress and cell death.

Moonlighting Functions of GAPDH: Beyond Glycolysis

Adding to its complexity as a therapeutic target, GAPDH is a classic example of a "moonlighting" protein, exhibiting a variety of non-glycolytic functions that are dependent on its subcellular localization and post-translational modifications. These functions have significant implications for cancer biology:

-

Apoptosis: Under cellular stress conditions, such as those induced by chemotherapy or oxidative stress, GAPDH can translocate to the nucleus. In the nucleus, it can interact with proteins like Siah1, an E3 ubiquitin ligase, to form a complex that promotes the degradation of nuclear proteins, thereby initiating apoptosis.

-

DNA Repair: Nuclear GAPDH has also been implicated in DNA repair processes, contributing to the maintenance of genomic integrity.

-

Autophagy: GAPDH can participate in the regulation of autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death depending on the context.

-

Transcriptional Regulation: GAPDH can influence gene expression by acting as a transcriptional coactivator.

These moonlighting functions add layers of complexity to targeting GAPDH. Inhibition strategies may therefore have consequences beyond the direct disruption of glycolysis, potentially influencing a cancer cell's response to other therapies and its overall survival capabilities.

Key GAPDH Inhibitors and Their Efficacy

Several small molecules have been identified as inhibitors of GAPDH, each with distinct mechanisms of action and varying degrees of selectivity and potency. The following tables summarize the inhibitory concentrations (IC50) of three prominent GAPDH inhibitors across a range of cancer cell lines.

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| Koningic Acid (KA) | C643 (Thyroid) | 1.35 | |

| 8505C (Thyroid) | >80 | ||

| K1 (Thyroid) | >80 | ||

| TPC-1 (Thyroid) | >80 | ||

| A549 (Lung) | Not specified | ||

| HCT116 (Colorectal) | Not specified | ||

| KG1 (Leukemia) | Not specified | ||

| A375 (Melanoma) | Not specified | ||

| BT-474 (Breast) | 1 |

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Bromopyruvate (3-BP) | HCC1143 (Breast) | 44.87 (24h) | |

| MCF-7 (Breast) | 111.3 (24h) | ||

| HCC1143 (Breast) | 41.26 (48h) | ||

| MCF-7 (Breast) | 75.87 (48h) | ||

| HCT116 (Colorectal) | <30 | ||

| PC-3 (Prostate) | 50 | ||

| LNCaP (Prostate) | 70 |

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| DC-5163 | MDA-MB-231 (Breast) | 99.22 (48h) |

Impact of GAPDH Inhibition on Cancer Cell Metabolism

The primary consequence of GAPDH inhibition is the disruption of glycolysis, leading to significant alterations in the metabolic state of cancer cells.

| Inhibitor | Cancer Cell Line | Effect on Lactate Production | Effect on ATP Levels | Reference |

| Koningic Acid (KA) | C643 (Thyroid) | Significantly reduced | Extensive decrease | |

| 8505C (Thyroid) | Not significantly reduced | Extensive decrease | ||

| K1 (Thyroid) | Not significantly reduced | Extensive decrease | ||

| 3-Bromopyruvate (3-BP) | General Cancer Cells | Not explicitly quantified | Rapidly decreased | |

| Colon Cancer Cells | Not explicitly quantified | Reduced | ||

| DC-5163 | MDA-MB-231 (Breast) | Significantly reduced | Not explicitly quantified |

Signaling Pathways Involving GAPDH

GAPDH's multifaceted nature is further highlighted by its integration into key cellular signaling pathways that regulate cell fate.

Pro-Apoptotic Signaling: The GAPDH/Siah1/p53 Axis

Under conditions of cellular stress, such as exposure to nitric oxide (NO), GAPDH can be S-nitrosylated. This modification promotes its binding to Siah1, an E3 ubiquitin ligase. The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 targets nuclear proteins for degradation, leading to apoptosis. Furthermore, nuclear GAPDH can enhance the accumulation and transcriptional activity of the tumor suppressor p53, creating a positive feedback loop that amplifies the apoptotic signal.

Anti-Apoptotic Signaling: The GAPDH/Akt Interaction

In contrast to its pro-apoptotic role, cytoplasmic GAPDH can also contribute to cell survival. Overexpressed GAPDH can bind to and stabilize the active, phosphorylated form of the protein kinase Akt. Activated Akt is a central node in cell survival signaling, and its stabilization by GAPDH prevents its dephosphorylation and inactivation. This sustained Akt activity leads to the phosphorylation and inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic factors, ultimately protecting cancer cells from certain forms of cell death.

Experimental Protocols

GAPDH Enzyme Activity Assay (Colorimetric)

This protocol outlines a method to measure GAPDH activity in cell lysates based on the reduction of a tetrazolium salt, which produces a colored formazan product.

Materials:

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

-

GAPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

GAPDH Substrate Solution (containing glyceraldehyde-3-phosphate and NAD+)

-

Colorimetric Probe/Developer Solution (e.g., containing a tetrazolium salt and an electron mediator)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired density.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold Cell Lysis Buffer.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing GAPDH Assay Buffer and the Colorimetric Probe/Developer Solution.

-

Add a standardized amount of cell lysate (e.g., 10-50 µg of protein) to each well of a 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding the GAPDH Substrate Solution.

-

-

Measurement:

-

Immediately measure the absorbance at ~450 nm in a kinetic mode at 37°C for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.

-

Calculate the GAPDH activity, often expressed in units per milligram of protein, by comparing the rate to a standard curve generated with purified GAPDH enzyme.

-

Lactate Production Assay (Colorimetric)

This protocol describes a method to quantify the amount of lactate secreted by cancer cells into the culture medium, a key indicator of glycolytic activity.

Materials:

-

Cell culture supernatant

-

Lactate Assay Buffer

-

Lactate Probe (a chromogenic or fluorogenic substrate)

-

Lactate Enzyme Mix (containing lactate oxidase)

-

Lactate Standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Collection:

-

Culture cells under desired experimental conditions (e.g., in the presence or absence of a GAPDH inhibitor).

-

Collect the cell culture supernatant at specified time points.

-

Centrifuge the supernatant to remove any detached cells or debris.

-

-

Standard Curve Preparation:

-

Prepare a series of lactate standards of known concentrations by diluting the Lactate Standard solution in fresh culture medium.

-

-

Assay Reaction:

-

Add a specific volume of the collected supernatant and the lactate standards to separate wells of a 96-well plate.

-

Prepare a reaction mixture containing the Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix.

-

Add the reaction mixture to each well.

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background reading (from a well with no lactate).

-

Generate a standard curve by plotting the readings of the lactate standards against their concentrations.

-

Determine the lactate concentration in the experimental samples by interpolating their readings on the standard curve.

-

13C-Metabolic Flux Analysis (MFA) Workflow

13C-MFA is a powerful technique to quantitatively track the flow of carbon through metabolic pathways. This workflow provides a general overview of the key steps involved.

Procedure:

-

Experimental Design:

-

Define the metabolic network of interest.

-

Select an appropriate 13C-labeled substrate (e.g., [U-13C]glucose).

-

Determine the optimal labeling duration to achieve isotopic steady state.

-

-

Cell Culture and Labeling:

-

Culture cells in a medium containing the 13C-labeled substrate.

-

-

Metabolite Extraction and Analysis:

-

Quench metabolism rapidly to prevent further enzymatic activity.

-

Extract intracellular metabolites.

-

Analyze the isotopic labeling patterns of key metabolites using mass spectrometry (GC-MS or LC-MS).

-

-

Flux Calculation:

-

Use specialized software to fit the measured labeling data to a metabolic model.

-

The software iteratively adjusts the flux values in the model until the simulated labeling patterns match the experimentally measured patterns.

-

-

Data Interpretation:

-

Analyze the calculated flux map to understand how GAPDH inhibition alters carbon flow through glycolysis and connected pathways.

-

Conclusion

GAPDH stands at a critical intersection of cancer cell metabolism and survival signaling. Its dual role as a key glycolytic enzyme and a moonlighting protein with diverse cellular functions makes it a highly attractive, albeit complex, therapeutic target. The inhibition of GAPDH not only disrupts the energy supply of cancer cells but also has the potential to modulate their apoptotic responses and other critical cellular processes. The quantitative data on inhibitors like Koningic acid, 3-bromopyruvate, and DC-5163 demonstrate the feasibility of targeting GAPDH to suppress cancer cell growth. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate the effects of these and novel GAPDH inhibitors. As our understanding of the intricate roles of GAPDH in cancer continues to evolve, so too will the strategies for its effective therapeutic targeting, paving the way for novel anticancer therapies that exploit the metabolic vulnerabilities of tumors.

References

Preliminary Studies on hGAPDH-IN-1: An In-depth Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a specific molecule designated "hGAPDH-IN-1". The following guide provides a comprehensive overview of human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH) as a therapeutic target, including known inhibitors, relevant signaling pathways, and experimental protocols that would be pertinent to the study of a novel inhibitor such as this compound.

Introduction to hGAPDH as a Therapeutic Target

Human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH) is a ubiquitously expressed enzyme renowned for its pivotal role in glycolysis.[1][2] It catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in cellular energy production.[1][3] Beyond this canonical metabolic function, a growing body of evidence reveals the involvement of hGAPDH in a multitude of non-glycolytic processes, including DNA repair, apoptosis, and regulation of gene expression.[1] Its multifaceted roles and its overexpression in various pathological conditions, such as cancer and neurodegenerative diseases, have spotlighted hGAPDH as a promising target for therapeutic intervention.

Rationale for Targeting hGAPDH in Disease

The targeting of hGAPDH is predicated on its central role in both normal cellular function and disease pathogenesis. In oncology, the reliance of cancer cells on aerobic glycolysis (the Warburg effect) makes them particularly vulnerable to the disruption of this pathway. Inhibition of hGAPDH can lead to a depletion of ATP, thereby impeding rapid tumor cell proliferation and survival.

In the context of neurodegenerative disorders, hGAPDH has been implicated in the formation of neurotoxic aggregates. Its inhibition could potentially mitigate the accumulation of these damaging protein structures. Furthermore, the involvement of hGAPDH in viral life cycles, where some viruses co-opt the host's GAPDH for their replication, presents an avenue for antiviral therapies.

Known Inhibitors of hGAPDH

While information on "this compound" is unavailable, several other small molecules have been identified as inhibitors of hGAPDH. These compounds typically function by targeting the active site of the enzyme, thereby blocking its catalytic activity. A summary of selected hGAPDH inhibitors is presented below.

| Inhibitor | Mechanism of Action | IC50 | Target Disease Indication | Reference |

| Konjac glucomannan hydrolysates | Covalent modification of the catalytic cysteine residue | Not specified | Not specified | General research |

| (R)-NGD | Competitive inhibitor | Not specified | Not specified | General research |

| CG-1 | Irreversible inhibitor | Not specified | Not specified | General research |

| Heptelidic acid | Irreversible inhibitor | Not specified | Not specified | General research |

Experimental Protocols

The investigation of a novel hGAPDH inhibitor would involve a series of established experimental protocols to characterize its activity and mechanism of action.

hGAPDH Enzyme Activity Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of hGAPDH.

Principle: The enzymatic activity of hGAPDH is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing triethanolamine, EDTA, and the substrate, glyceraldehyde-3-phosphate.

-

Enzyme and Inhibitor Incubation: Add purified recombinant hGAPDH to the reaction mixture in the presence and absence of the test inhibitor (e.g., this compound) at various concentrations. Incubate for a predetermined time at a controlled temperature.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the cofactor, NAD+.

-

Data Acquisition: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Viability and Proliferation Assays

These assays assess the effect of the inhibitor on cancer cell lines that are highly dependent on glycolysis.

Principle: Assays such as the MTT or CellTiter-Glo assay measure the metabolic activity or ATP content of cells, which correlates with cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of the hGAPDH inhibitor for 24, 48, and 72 hours.

-

Assay Procedure: Following the incubation period, perform the chosen viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition).

Quantitative Reverse Transcription PCR (qRT-PCR) for hGAPDH Expression

This protocol is used to quantify the expression levels of hGAPDH mRNA in cells or tissues.

Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction with cDNA, specific primers for human GAPDH, and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: Analyze the amplification curves and determine the cycle threshold (Ct) values. Normalize the expression of GAPDH to a stable reference gene to determine relative expression levels.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving hGAPDH

The multifaceted nature of hGAPDH places it at the crossroads of several critical signaling pathways. Its inhibition can therefore have far-reaching cellular consequences.

Caption: Interconnected signaling pathways modulated by hGAPDH.

Experimental Workflow for Screening hGAPDH Inhibitors

A systematic workflow is essential for the identification and characterization of novel hGAPDH inhibitors.

Caption: A typical workflow for the discovery of hGAPDH inhibitors.

References

- 1. Critical protein GAPDH and its regulatory mechanisms in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]

- 2. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Human Glyceraldehyde-3-phosphate Dehydrogenase Plays a Direct Role in Reactivating Oxidized Forms of the DNA Repair Enzyme APE1 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to hGAPDH-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a compelling therapeutic target due to its multifaceted role in both essential metabolic pathways and various pathological processes. Beyond its canonical function in glycolysis, GAPDH is implicated in apoptosis, DNA repair, and cellular signaling cascades, making it a pivotal node in diseases ranging from cancer to neurodegenerative disorders. This technical guide focuses on hGAPDH-IN-1, a covalent inhibitor of human GAPDH (hGAPDH). We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize its intricate involvement in cellular pathways. This document serves as a comprehensive resource for researchers seeking to explore the therapeutic applications of this compound.

Introduction: GAPDH as a Druggable Target

Glyceraldehyde-3-phosphate dehydrogenase is a highly conserved enzyme that plays a critical role in the sixth step of glycolysis. However, its "moonlighting" functions, independent of its metabolic activity, have garnered significant interest in the drug discovery community.[1][2] The overexpression and altered activity of GAPDH have been linked to the progression of various cancers, where it supports the high glycolytic rate of tumor cells (the Warburg effect) and participates in cell survival pathways.[3] In the context of neurodegenerative diseases, GAPDH has been shown to be involved in oxidative stress-induced cell death and the formation of protein aggregates.[4]

This compound is a small molecule inhibitor that offers a promising avenue for therapeutically targeting GAPDH. Understanding its precise mechanism and biological effects is crucial for its development as a potential therapeutic agent.

Mechanism of Action of this compound

This compound acts as a covalent inhibitor of GAPDH. Its mechanism involves the formation of a covalent adduct with an aspartic acid residue within the active site of the enzyme. This interaction displaces the essential cofactor NAD+, leading to the inhibition of GAPDH's enzymatic activity. This targeted disruption of GAPDH function underlies its potential therapeutic effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. This data provides initial insights into its potency and cellular effects.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GAPDH Enzymatic Activity) | 39.31 µM | HEK293 cell lysates | |

| IC50 (Cell Viability) | 50.64 µM | HEK293 cells |

Note: Further studies are required to establish a comprehensive profile of this compound across a broader range of cancer cell lines and in relevant models of neurodegenerative diseases.

Key Signaling Pathways Involving GAPDH

The inhibition of GAPDH by this compound can impact multiple downstream signaling pathways. The following diagrams illustrate some of the critical pathways where GAPDH plays a regulatory role.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity and cellular effects of this compound. These protocols are based on standard assays and can be adapted for specific experimental needs.

GAPDH Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of GAPDH by monitoring the reduction of a probe that results in a colorimetric output.

Materials:

-

GAPDH Assay Buffer

-

GAPDH Substrate

-

GAPDH Developer

-

NADH Standard

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Cell or tissue lysates

-

This compound

Procedure:

-

Sample Preparation:

-

For cells (adherent or suspension): Harvest approximately 1 x 106 cells, wash with cold PBS, and resuspend in 100 µL of ice-cold GAPDH Assay Buffer. Homogenize by pipetting and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material. Collect the supernatant.

-

For tissues: Homogenize 10 mg of tissue in 100 µL of ice-cold GAPDH Assay Buffer using a Dounce homogenizer on ice. Incubate on ice for 10 minutes and centrifuge as described for cells. Collect the supernatant.

-

-

NADH Standard Curve Preparation:

-

Prepare a serial dilution of the NADH Standard in GAPDH Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5.0, 7.5, 10.0, and 12.5 nmol/well).

-

-

Assay Reaction:

-

Add 1-50 µL of cell or tissue lysate to wells of the 96-well plate. Adjust the final volume to 50 µL with GAPDH Assay Buffer.

-

For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time before adding the reaction mix.

-

Prepare a Master Reaction Mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate according to the kit manufacturer's instructions.

-

Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.

-

For background control, prepare a similar mix but omit the GAPDH Substrate.

-

-

Measurement:

-

Measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes, taking readings every 2-3 minutes.

-

-

Data Analysis:

-

Subtract the background absorbance from the sample readings.

-

Calculate the rate of the reaction (ΔOD/min) from the linear portion of the kinetic curve.

-

Determine the GAPDH activity from the NADH standard curve.

-

For inhibition studies, plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Cell Viability Assay (MTT/CCK8)

This assay assesses the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

Target cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl) for MTT assay

-

96-well plate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

-

Assay:

-

For MTT Assay: Add MTT solution (0.5 mg/mL) to each well and incubate for 30 minutes to 4 hours, allowing viable cells to form formazan crystals. Remove the medium and add a solubilization solution to dissolve the crystals.

-

For CCK8 Assay: Add CCK8 solution to each well and incubate for 1-4 hours.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

-

Conclusion and Future Directions

This compound represents a valuable chemical probe for studying the multifaceted roles of GAPDH and a potential starting point for the development of novel therapeutics. Its covalent mechanism of action provides a basis for potent and sustained inhibition. The quantitative data, though currently limited, demonstrates its ability to inhibit GAPDH enzymatic activity and impact cell viability.

Future research should focus on:

-

Expanding the quantitative analysis of this compound across a diverse panel of cancer cell lines and in vivo models.

-

Investigating its efficacy in preclinical models of neurodegenerative diseases.

-

Elucidating its off-target effects to assess its safety profile.

-

Exploring structure-activity relationships to optimize its potency and selectivity.

By leveraging the methodologies and understanding the signaling contexts outlined in this guide, researchers can further unravel the therapeutic potential of targeting GAPDH with inhibitors like this compound.

References

- 1. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Genome-wide identification, characterization, interaction network and expression profile of GAPDH gene family in sweet orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Protein-Protein Interaction Inhibitor Reveals a Non-catalytic Role for GAPDH Oligomerization in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

hGAPDH-IN-1: A Covalent Inhibitor Targeting the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, a metabolic process fundamental to cellular energy production.[1][2] Beyond its canonical role in glycolysis, GAPDH exhibits a multitude of "moonlighting" functions, participating in diverse cellular processes such as apoptosis, DNA repair, and membrane trafficking.[2] In the context of oncology, GAPDH has emerged as a compelling therapeutic target. Numerous studies have demonstrated that a wide array of human cancers overexpress GAPDH, a phenomenon correlated with poor prognosis and advanced tumor progression.[3][4] This overexpression is intimately linked to the Warburg effect, a metabolic hallmark of cancer cells characterized by a heightened reliance on aerobic glycolysis. By catabolizing glucose at an accelerated rate, cancer cells fuel their rapid proliferation and evade programmed cell death.

The influence of GAPDH extends beyond the cancer cell itself, profoundly shaping the tumor microenvironment (TME). The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells, and the extracellular matrix. High GAPDH expression within tumor cells contributes to an immunosuppressive TME by:

-

Metabolic Competition: The voracious glucose consumption by cancer cells depletes this essential nutrient from the TME, thereby starving anti-tumor immune cells, such as CD8+ T cells, and impairing their function.

-

Acidification: The increased glycolytic flux leads to the production and secretion of lactate, resulting in an acidic TME that is hostile to many immune cell types and promotes immune evasion.

-

Altered Immune Cell Infiltration: Studies have shown a negative correlation between GAPDH expression and the infiltration of cytotoxic T lymphocytes, while positively correlating with the presence of immunosuppressive cell populations.

hGAPDH-IN-1 is a novel, potent, and specific covalent inhibitor of human GAPDH (hGAPDH). Belonging to the 3-bromo-4,5-dihydroisoxazole class of compounds, this compound offers a promising strategy to therapeutically target the metabolic vulnerabilities of cancer cells and remodel the tumor microenvironment. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols relevant to the investigation of this compound's effects on the TME.

This compound: Mechanism of Action and Preclinical Data

This compound is a 3-bromo-4,5-dihydroisoxazole derivative that acts as a covalent inhibitor of hGAPDH. The electrophilic 3-bromo-4,5-dihydroisoxazole "warhead" forms a covalent bond with the catalytic cysteine residue in the active site of GAPDH, leading to its irreversible inactivation. This targeted inhibition of GAPDH disrupts the glycolytic pathway in cancer cells, leading to a reduction in ATP production, induction of apoptosis, and the triggering of autophagy.

While direct studies on the effect of this compound on the tumor microenvironment are not yet publicly available, extensive research on the role of GAPDH in the TME and the effects of other GAPDH inhibitors allows for the formulation of a strong hypothesis regarding its potential immunomodulatory activities. It is anticipated that by inhibiting GAPDH, this compound will reverse the immunosuppressive effects of high GAPDH expression, leading to a more "inflamed" or immune-active TME.

Data Summary

The following tables summarize the key preclinical data for a representative 3-bromo-isoxazoline derivative, AXP-3019, which shares the same core structure and mechanism of action as this compound.

Table 1: In Vitro Anti-proliferative Activity of AXP-3019

| Cell Line | Cancer Type | IC50 (µM) |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~5 |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~7 |

Table 2: In Vivo Efficacy of AXP-3019 in a Pancreatic Cancer Xenograft Model

| Treatment Group | Tumor Volume Reduction (%) |

| Vehicle Control | 0 |

| AXP-3019 (10 mg/kg) | ~60 |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in the Tumor Microenvironment

Caption: Proposed mechanism of this compound in the tumor microenvironment.

Experimental Workflow for Assessing this compound's Effect on the TME

Caption: Workflow for analyzing the effect of this compound on the TME.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PANC-1, MIA PaCa-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line (e.g., PANC-1)

-

Matrigel

-

This compound formulation for in vivo administration

-

Calipers

Protocol:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection daily).

-

Measure tumor volume and body weight of the mice every 2-3 days.